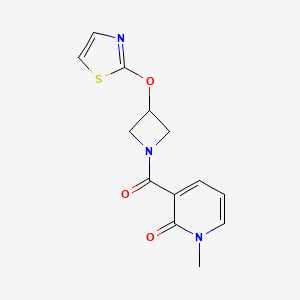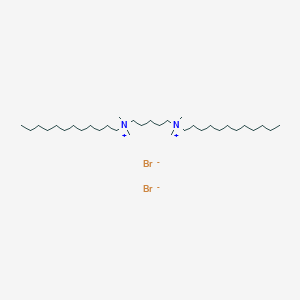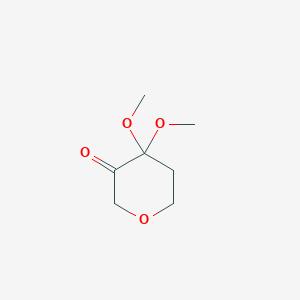![molecular formula C16H15N3O B2841816 N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide CAS No. 312594-66-4](/img/structure/B2841816.png)
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Pyridin-2-yl)amides and imidazo[1,2-a]pyridines are synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . These compounds have received great attention in recent years due to their varied medicinal applications .
Synthesis Analysis
N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free . There are also other synthetic methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines include C–C bond cleavage promoted by I2 and TBHP . Other reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are also employed .作用机制
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide exerts its antitumor effects by inhibiting the cGAS-STING pathway, which is a key player in the innate immune response to cancer. This pathway is activated by the presence of cytosolic DNA, which is a common feature of many cancer cells. Activation of the cGAS-STING pathway leads to the production of type I interferons and other proinflammatory cytokines, which can promote antitumor immunity. However, chronic activation of this pathway can also lead to immune suppression and tumor growth. This compound inhibits the cGAS-STING pathway by targeting the enzyme cGAS, which is responsible for sensing cytosolic DNA.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable safety profile in preclinical studies, with no significant toxicities observed at doses that are effective against cancer. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. In terms of its biochemical effects, this compound has been shown to inhibit the production of type I interferons and other proinflammatory cytokines in response to cytosolic DNA. This can help to prevent immune suppression and promote antitumor immunity.
实验室实验的优点和局限性
One of the main advantages of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide is its specificity for the cGAS-STING pathway, which makes it a valuable tool for studying the role of this pathway in cancer and other diseases. However, one limitation of this compound is that it may not be effective against all types of cancer, as the cGAS-STING pathway is not universally activated in all tumors. Furthermore, the optimal dosing and scheduling of this compound in combination with other cancer therapies is still being investigated.
未来方向
There are several potential future directions for the development of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide and other cGAS-STING pathway inhibitors. One area of interest is the identification of biomarkers that can predict which patients are most likely to respond to these therapies. Another area of interest is the development of combination therapies that can enhance the antitumor activity of cGAS-STING pathway inhibitors. Finally, there is also interest in exploring the role of the cGAS-STING pathway in other diseases, such as autoimmune disorders and infectious diseases.
合成方法
The synthesis of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide involves several steps, including the preparation of the key intermediate 2-((3-(tert-butoxycarbonyl)phenyl)amino)imidazo[1,2-a]pyridine-3-carboxylic acid, which is then coupled with 3-bromo-1-phenylpropan-1-one to yield the final product. The overall yield of this process is around 10%.
科学研究应用
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide has been extensively studied in preclinical models of cancer, where it has demonstrated potent antitumor activity. It has been shown to inhibit the growth and survival of various cancer cell lines, including melanoma, lung cancer, and breast cancer. Furthermore, this compound has been shown to enhance the antitumor activity of other cancer therapies, such as immune checkpoint inhibitors and chemotherapy.
属性
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-16(20)17-13-7-5-6-12(10-13)14-11-19-9-4-3-8-15(19)18-14/h3-11H,2H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOAJTDSENSNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2841734.png)



![(Z)-3-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-[3-(trifluoromethyl)phenyl]-2-propenenitrile](/img/structure/B2841743.png)
![1-Methylpyrazolo[3,4-b]pyridine](/img/structure/B2841744.png)


![N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2841750.png)
![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2841751.png)

![N-(3-bromophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2841754.png)

